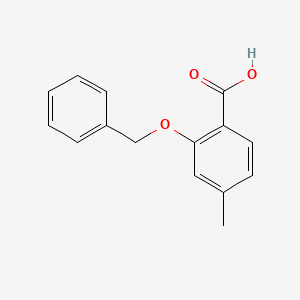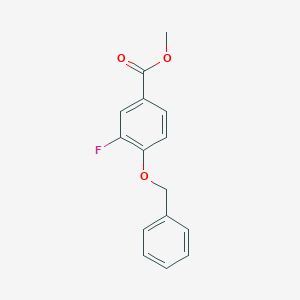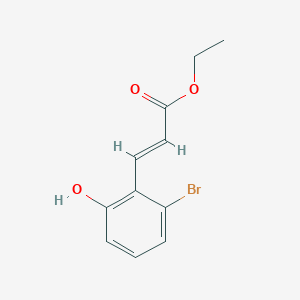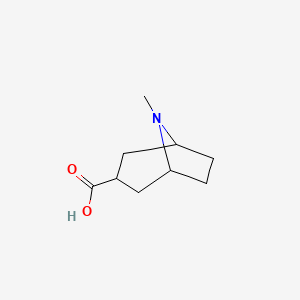
2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97%
説明
2,3,5,6-Tetrafluoro-4-methoxybenzonitrile (TFMBN) is an organic compound with a molecular formula of C7H3F4NO. It is a colorless, volatile solid that is soluble in many organic solvents. TFMBN is widely used in the laboratory as a reagent for the synthesis of various organic compounds. In recent years, it has also gained attention for its potential applications in the field of scientific research. This article will discuss the synthesis of TFMBN, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% is not fully understood. It is believed that the compound acts as a Lewis acid, which can react with a variety of functional groups. This reaction produces a variety of products, depending on the functional group that is being reacted with. The products of the reaction can then be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% have not yet been fully studied. However, it is believed that the compound may have some potential biological activity. In particular, it has been suggested that 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% may have antioxidant activity, which could be beneficial in the treatment of various diseases. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has been found to have some antifungal activity, which could be useful in the treatment of fungal infections.
実験室実験の利点と制限
The main advantage of using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in lab experiments is its ability to react with a variety of functional groups. This allows for the synthesis of a wide range of organic compounds. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% is relatively inexpensive and easy to obtain.
However, there are some potential limitations to using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in lab experiments. The compound is volatile and can easily evaporate, making it difficult to handle. Additionally, the reaction of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% with functional groups can produce a variety of products, which can make it difficult to control the reaction.
将来の方向性
The potential applications of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% in scientific research are still being explored. One area of research is the development of new methods for the synthesis of organic compounds using 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97%. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, research is needed to develop methods for the controlled reaction of 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% with functional groups.
科学的研究の応用
2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has several potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides. 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has also been used as a reagent in the synthesis of peptidomimetics and other biologically active molecules. Additionally, 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile, 97% has been used in the synthesis of fluorinated compounds, which have potential applications in drug discovery and development.
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTGPEBORSMHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-methoxybenzonitrile | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)


![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)







